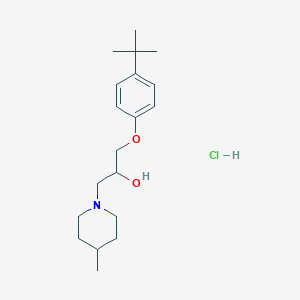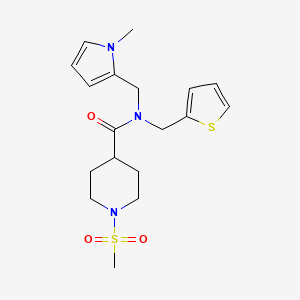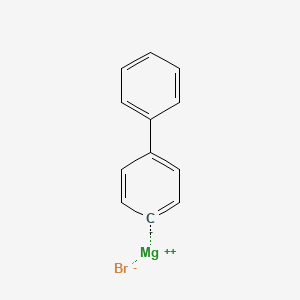
4-Biphenylmagnesium bromide
説明
4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .
Synthesis Analysis
4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .Molecular Structure Analysis
The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .Chemical Reactions Analysis
4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .Physical And Chemical Properties Analysis
4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .科学的研究の応用
Grignard reagents like 4-Biphenylmagnesium bromide are used in a wide range of reactions, including nucleophilic additions to carbonyl compounds. This can result in the formation of secondary and tertiary alcohols .
-
Synthesis of Alcohols : Grignard reagents like 4-Biphenylmagnesium bromide can react with a variety of carbonyl compounds to form alcohols . This includes reactions with aldehydes, ketones, esters, and carbon dioxide .
-
Formation of Carbon-Carbon Bonds : Grignard reagents are often used in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
-
Preparation of Biphenyl Compounds : 4-Biphenylmagnesium bromide can be used in the synthesis of various biphenyl compounds . These compounds have applications in areas such as pharmaceuticals, agrochemicals, and materials science .
-
Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can participate in nucleophilic addition reactions . This includes reactions with carbonyl compounds, nitriles, and imines .
-
Preparation of Magnesium Organometallics : 4-Biphenylmagnesium bromide can be used in the preparation of other magnesium organometallic compounds . These compounds have a wide range of applications in organic synthesis .
-
Research and Development : 4-Biphenylmagnesium bromide is used in research and development in the field of organic chemistry . It is often used in the synthesis of new compounds and in the development of new synthetic methods .
-
Synthesis of Alcohols : Grignard reagents like 4-Biphenylmagnesium bromide can react with a variety of carbonyl compounds to form alcohols . This includes reactions with aldehydes, ketones, esters, and carbon dioxide .
-
Formation of Carbon-Carbon Bonds : Grignard reagents are often used in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
-
Preparation of Biphenyl Compounds : 4-Biphenylmagnesium bromide can be used in the synthesis of various biphenyl compounds . These compounds have applications in areas such as pharmaceuticals, agrochemicals, and materials science .
-
Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can participate in nucleophilic addition reactions . This includes reactions with carbonyl compounds, nitriles, and imines .
-
Preparation of Magnesium Organometallics : 4-Biphenylmagnesium bromide can be used in the preparation of other magnesium organometallic compounds . These compounds have a wide range of applications in organic synthesis .
-
Research and Development : 4-Biphenylmagnesium bromide is used in research and development in the field of organic chemistry . It is often used in the synthesis of new compounds and in the development of new synthetic methods .
Safety And Hazards
特性
IUPAC Name |
magnesium;phenylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLJPBJNSPKSG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylmagnesium bromide | |
CAS RN |
3315-91-1 | |
| Record name | 4-Biphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
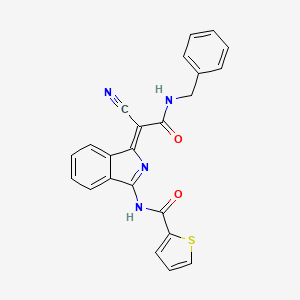
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)
![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)
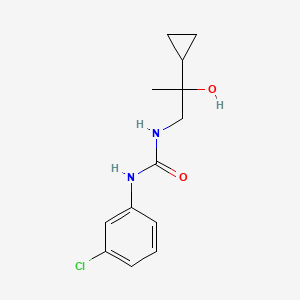
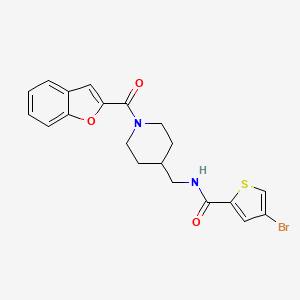
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)
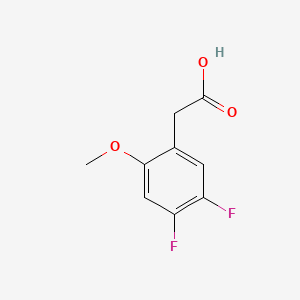
![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)
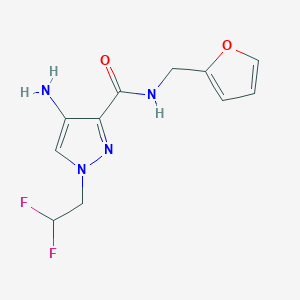
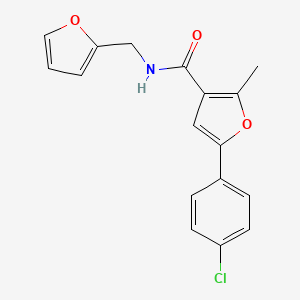
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)
